(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol . Another study describes the synthesis of a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones .

Molecular Structure Analysis

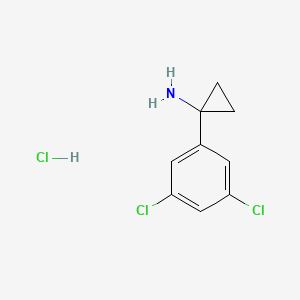

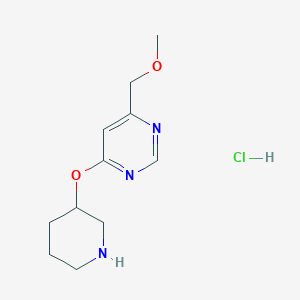

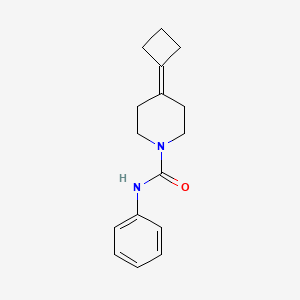

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a quinoline ring. Further structural analysis can be performed using techniques such as FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H14N4O2) and molecular weight (294.314). More specific properties such as solubility, melting point, and boiling point have not been reported.

Applications De Recherche Scientifique

Aldosterone Synthase Inhibition

Lucas et al. (2011) studied pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, which are potent and selective inhibitors of aldosterone synthase (CYP11B2). This is significant for treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis. The study highlights the importance of structural modifications for fine-tuning the selectivity of CYP11B2 inhibitors, which is crucial for developing selective CYP11B1 inhibitors for treating Cushing's syndrome and metabolic syndrome (Lucas et al., 2011).

Antimicrobial Agents

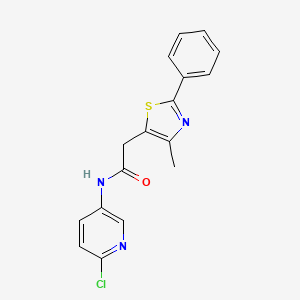

Buha et al. (2012) synthesized a series of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives with notable antimicrobial activity. This study provides insights into the structure-activity relationship of these compounds, showing that they possess a broad spectrum of activity against various microorganisms (Buha et al., 2012).

Coordination Polymers and Magnetic Properties

Wu et al. (2017) explored the self-assembly of new coordination polymers using unsymmetrical ligands that contain 1,3,4-oxadiazole. This research demonstrates the utility of these ligands in constructing porous coordination frameworks and discusses their magnetic properties. This type of research is pivotal in materials science, particularly for applications in magnetic materials and molecular architecture (Wu et al., 2017).

Electrophysiological Characterization in Pharmacology

Malherbe et al. (2009) conducted a biochemical and electrophysiological characterization of almorexant, which involved the use of a derivative of 1,3,4-oxadiazole. This research contributes to understanding the pharmacology of almorexant, particularly its binding kinetics and effects on orexin receptors, which are important for sleep regulation (Malherbe et al., 2009).

Spectroscopic Properties of Methanones

Al-Ansari (2016) studied the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research is significant in understanding the electronic absorption and fluorescence properties of these compounds, which can be crucial for applications in fluorescence spectroscopy and materials science (Al-Ansari, 2016).

Orientations Futures

Future research could focus on further elucidating the biological activities of this compound and similar derivatives, particularly their potential roles in treating diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis . The pharmacokinetic properties of these compounds could also be explored to develop effective drug candidates .

Propriétés

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(12-3-4-14-11(8-12)2-1-6-17-14)20-7-5-13(9-20)15-18-10-22-19-15/h1-4,6,8,10,13H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHFLMOBDKXCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)

![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2739820.png)

![3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2739822.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2739828.png)